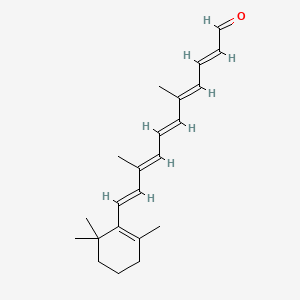
14'-apo-beta-Carotenal
Übersicht
Beschreibung
14’-apo-beta-Carotenal is a carotenoid compound derived from beta-Carotene. It is known for its vibrant orange-red color and is found in various fruits and vegetables. This compound plays a significant role in biological systems, particularly in the context of its antioxidant properties and its potential to act as a precursor to vitamin A.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14’-apo-beta-Carotenal can be synthesized through the oxidative cleavage of beta-Carotene. This process involves the use of specific enzymes or chemical oxidants that target the non-central double bonds of beta-Carotene, resulting in the formation of 14’-apo-beta-Carotenal. The reaction conditions typically include controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods: In industrial settings, 14’-apo-beta-Carotenal is often produced through biotechnological methods involving the use of microorganisms such as algae or bacteria that are capable of synthesizing carotenoids. These microorganisms are cultivated under specific conditions to maximize the yield of 14’-apo-beta-Carotenal. The compound is then extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 14’-apo-beta-Carotenal undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, including retinoic acid.
Reduction: The compound can be reduced to form 14’-apo-beta-Carotenol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products:
Oxidation: Retinoic acid and other oxidized carotenoids.
Reduction: 14’-apo-beta-Carotenol.
Substitution: Various substituted carotenoids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
14’-apo-beta-Carotenal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of carotenoids under different chemical conditions.
Biology: The compound is studied for its role in cellular processes, particularly its antioxidant properties and its ability to modulate gene expression.
Medicine: Research has shown that 14’-apo-beta-Carotenal can inhibit the activation of certain nuclear receptors, making it a potential candidate for therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: It is used as a natural colorant in food and cosmetic products due to its vibrant color and stability.
Wirkmechanismus
14’-apo-beta-Carotenal exerts its effects primarily through its interaction with nuclear receptors such as retinoic acid receptors and peroxisome proliferator-activated receptors. By binding to these receptors, it can modulate the expression of genes involved in various biological processes, including inflammation, cell differentiation, and apoptosis. The compound’s antioxidant properties also play a crucial role in protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Beta-Carotene: The parent compound from which 14’-apo-beta-Carotenal is derived. It has a similar structure but lacks the aldehyde group present in 14’-apo-beta-Carotenal.
Retinoic Acid: An oxidized derivative of 14’-apo-beta-Carotenal with significant biological activity.
Lycopene: Another carotenoid with a similar structure but different biological properties.
Uniqueness: 14’-apo-beta-Carotenal is unique in its ability to modulate nuclear receptor activity and its potential therapeutic applications. Unlike beta-Carotene, which primarily serves as a vitamin A precursor, 14’-apo-beta-Carotenal has distinct biological activities that make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-18(10-6-7-17-23)11-8-12-19(2)14-15-21-20(3)13-9-16-22(21,4)5/h6-8,10-12,14-15,17H,9,13,16H2,1-5H3/b7-6+,11-8+,15-14+,18-10+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISIFNAHMKVQR-SSRYJDFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315740 | |
| Record name | β-Apo-14′-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6985-27-9 | |
| Record name | β-Apo-14′-carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6985-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Apo-14'-carotenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006985279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Apo-14′-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



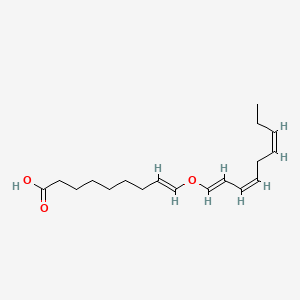
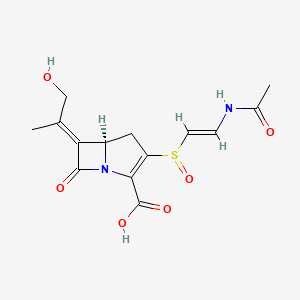
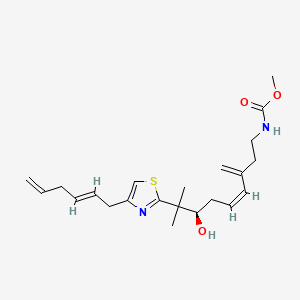
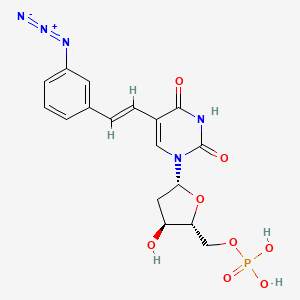

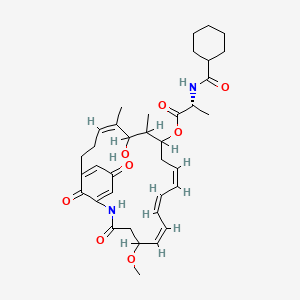
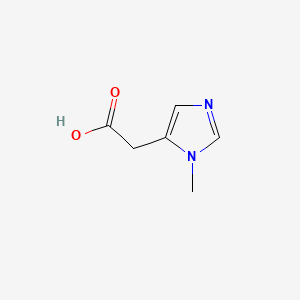


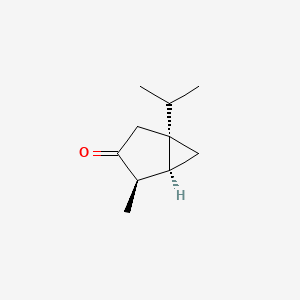
![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)
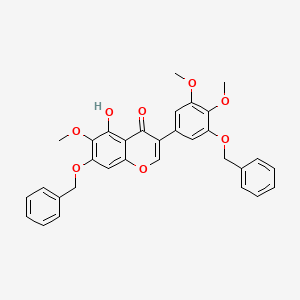
![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)
